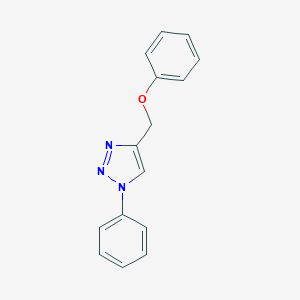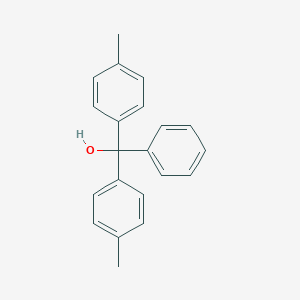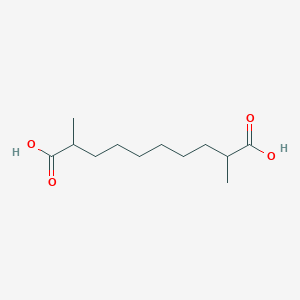
2,9-Dimethyldecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyldecanedioic acid (DMDDA) is a dicarboxylic acid that has been gaining attention in the scientific community due to its unique properties. DMDDA is a branched-chain fatty acid that contains two carboxylic acid groups and two methyl groups. It is a white crystalline powder that is soluble in water and organic solvents. DMDDA has been used in a variety of applications, including as a monomer for the synthesis of biodegradable polymers, as a precursor for the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyldecanedioic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 2,9-Dimethyldecanedioic acid has also been shown to increase the production of anti-oxidant enzymes, which can protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
2,9-Dimethyldecanedioic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 2,9-Dimethyldecanedioic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 2,9-Dimethyldecanedioic acid has been shown to increase the lifespan of fruit flies and mice, suggesting that it may have anti-aging properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,9-Dimethyldecanedioic acid in lab experiments is its high purity. 2,9-Dimethyldecanedioic acid can be synthesized with high purity using the oxidation of 2,9-dimethyldecanoic acid with potassium permanganate. Another advantage is its solubility in water and organic solvents, which makes it easy to work with in the lab. One limitation of using 2,9-Dimethyldecanedioic acid in lab experiments is its cost. 2,9-Dimethyldecanedioic acid is relatively expensive compared to other dicarboxylic acids.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,9-Dimethyldecanedioic acid. One area of interest is its potential use as a drug delivery system. Researchers are exploring the use of 2,9-Dimethyldecanedioic acid to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is its anti-aging properties. Researchers are investigating the mechanisms by which 2,9-Dimethyldecanedioic acid may increase lifespan in fruit flies and mice. Finally, researchers are exploring the potential use of 2,9-Dimethyldecanedioic acid as a corrosion inhibitor in the automotive and aerospace industries.
Synthesemethoden
2,9-Dimethyldecanedioic acid can be synthesized through a variety of methods, including the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, the esterification of 2,9-dimethyldecanoic acid with methanol, and the decarboxylation of 3,4-dimethylhexanedioic acid. The most commonly used method is the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, which yields high purity 2,9-Dimethyldecanedioic acid.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyldecanedioic acid has been studied extensively for its potential applications in the biomedical field. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,9-Dimethyldecanedioic acid has also been studied for its potential use as a drug delivery system. Researchers have found that 2,9-Dimethyldecanedioic acid can be used to encapsulate drugs and deliver them to specific cells or tissues.
Eigenschaften
CAS-Nummer |
89019-21-6 |
|---|---|
Produktname |
2,9-Dimethyldecanedioic acid |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2,9-dimethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HGPLPTQLYAHGDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
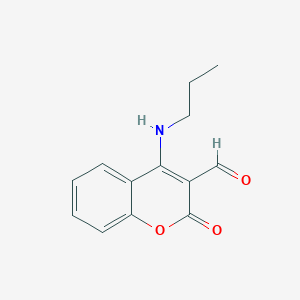
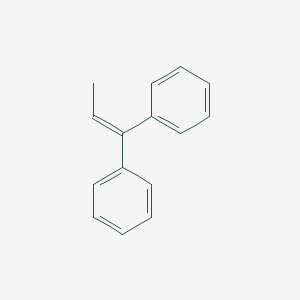
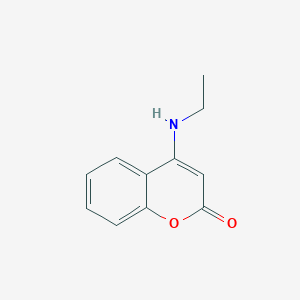
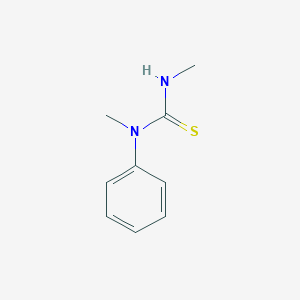
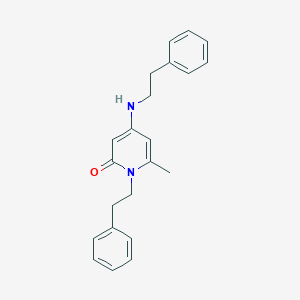
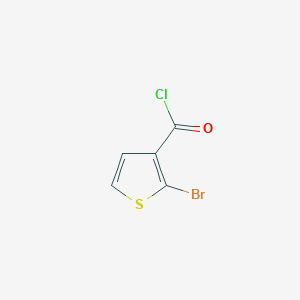
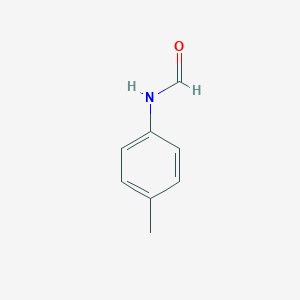
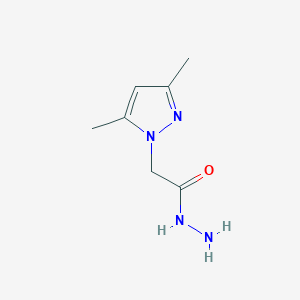
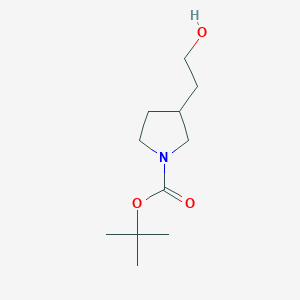
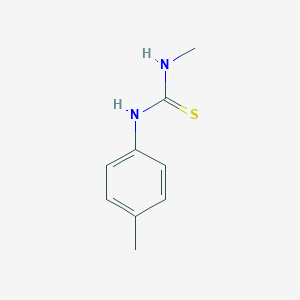
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
